N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H21BrClN3OS3 and its molecular weight is 603.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to tuberculosis treatment . Benzothiazole-based compounds have shown significant potency against M. tuberculosis . The target is likely a protein or enzyme involved in the survival and replication of the tuberculosis bacterium.
Mode of Action
The compound interacts with its target by inhibiting its function, thereby preventing the growth and replication of the tuberculosis bacterium
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting the function of a key protein or enzyme, it disrupts these pathways, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives have been associated with good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties suggest that the compound could have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth and replication, leading to the death of the bacterium . This could potentially lead to the resolution of a tuberculosis infection in the host.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that incorporates multiple heterocyclic systems. Its molecular formula is C34H37ClN4O3S3, with a molecular weight of approximately 681.3 g/mol. The presence of functional groups such as amides and heteroatoms contributes to its reactivity and biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C34H37ClN4O3S3 |
Molecular Weight | 681.3 g/mol |
CAS Number | 1216424-65-5 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro investigations using human tumor cell lines, such as MCF-7 (breast adenocarcinoma) and HCT116 (colon cancer), demonstrated significant cytotoxic effects. The compound exhibited an IC50 value in the micromolar range, indicating potent antiproliferative properties against these cancer cells .
The mechanism by which this compound exerts its effects appears to involve:
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : The compound inhibits enzymes involved in cancer cell proliferation and survival .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant and anti-inflammatory properties. It showed significant inhibition of pro-inflammatory enzymes like 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on various derivatives of the compound revealed that modifications in the structure could enhance its anticancer efficacy. For instance, introducing specific substituents on the benzothiazole moiety significantly improved cytotoxicity against MCF-7 cells .
Study 2: Inhibition of Inflammatory Responses
Another investigation assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results indicated a marked reduction in inflammatory markers and edema, supporting its potential use in treating inflammatory disorders .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-bromothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS3.ClH/c27-22-11-10-20(32-22)24(31)29-26-23(25-28-18-8-4-5-9-19(18)33-25)17-12-13-30(15-21(17)34-26)14-16-6-2-1-3-7-16;/h1-11H,12-15H2,(H,29,31);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRBMMTBBPEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrClN3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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